molecular formula C3H4N4 B3420416 5-vinyl-1H-tetrazole CAS No. 18755-47-0

5-vinyl-1H-tetrazole

Cat. No. B3420416
CAS RN: 18755-47-0
M. Wt: 96.09 g/mol
InChI Key: VTQMJCSAHXYXPJ-UHFFFAOYSA-N
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Description

5-vinyl-1H-tetrazole is a compound with the molecular formula C3H4N4 . It is highly purified and is in great demand in modern medicine and industry as a monomer for obtaining nitrogen-rich macromolecular compounds and a reagent for the complete synthesis of biological compounds .


Synthesis Analysis

The NH-unsubstituted 5-vinyltetrazole was obtained in 55% yield by exhaustive methylation of 5-(beta-dimethylaminoethyl)tetrazole with dimethyl sulfate at the terminal dimethylamino group with the subsequent elimination of a proton from the alpha-CH(2) group and Hofmann beta-cleavage of the intermediate 5-(beta-trimethylammoniumethyl)tetrazolide methyl sulfate .


Molecular Structure Analysis

The molecular structure of 5-vinyl-1H-tetrazole was studied experimentally with sequential X-ray diffraction analysis and theoretically with ab initio quantum chemical calculations .


Chemical Reactions Analysis

Tetrazoles, including 5-vinyl-1H-tetrazole, are the most nitrogen-rich azoles and are used as active ingredients in modern medicines, components of energy-saturated systems, and functional materials . The exact binding mode, structural biology, 3D conformations, and in general their chemical behavior is not fully understood .


Physical And Chemical Properties Analysis

5-vinyl-1H-tetrazole has a molecular weight of 96.09 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 1. Its exact mass and monoisotopic mass are 96.043596145 g/mol. Its topological polar surface area is 54.5 Ų. It has a heavy atom count of 7 and a complexity of 71.3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Highly purified 5-vinyl-1H-tetrazole has been synthesized for use in modern medicine and industry. It serves as a monomer for creating nitrogen-rich macromolecular compounds and a reagent for synthesizing biological compounds. Its molecular structure has been examined using X-ray diffraction and quantum chemical calculations, providing valuable data for extending its polymerization to synthesize polymers with predictable molecular weight and thermodynamic parameters (Krygina et al., 2023).

Catalytic Applications

  • Various 5-substituted 1H-tetrazoles, including vinyl nitriles, have been synthesized with ytterbium triflate hydrate in dimethylformamide, demonstrating the potential of 5-vinyl-1H-tetrazole in catalysis (Coca & Turek, 2014).

Polymer Synthesis

  • 5-Vinyl-1H-tetrazole is utilized in the synthesis of polymers and copolymers, particularly in the conversion of polyacrylonitrile to poly(5-vinyl tetrazole). This process is significant for creating polymers with a range of tetrazole content, which are analyzed using various spectroscopic and thermal analysis methods (Gaponik et al., 1994).

Fuel Cell Applications

  • Poly(5-vinyl tetrazole) (PVTra) with a high molar content of tetrazole has been prepared and used in proton exchange membranes for high-temperature fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them promising for such applications (Li et al., 2014).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-ethenyl-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMJCSAHXYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29250-47-3
Details Compound: Poly(5-vinyltetrazole)
Record name Poly(5-vinyltetrazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29250-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30183512
Record name 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-vinyl-1H-tetrazole

CAS RN

18755-47-0, 29250-47-3
Record name 5-Ethenyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
DM Krygina, EV Sivtsov, YN Pavlyukova, EN Chernova… - Molbank, 2023 - mdpi.com
Highly purified 5-vinyl-1H-tetrazole was synthesized, which is in great demand in modern medicine … of extending the polymerization of 5-vinyl-1H-tetrazole to synthesize polymers with …
Number of citations: 3 www.mdpi.com
R Hamid, I Obaid - Iraqi Journal of Science, 2020 - iasj.net
… New polymers were prepared from a monomer (5-vinyl-1H-tetrazole), which was prepared from acrylonitrile with sodium azide in the presence of ZnCl2.Another monomer (Methyl …
Number of citations: 1 www.iasj.net
RH Ismail, EO Al-Tamimi - Biochemical & Cellular Archives, 2019 - search.ebscohost.com
… ABSTRACT : New copolymers were prepared from monomer (5-vinyl-1H-tetrazole), which prepared from reacted acrylonitrile with sodium azide in presence ZnCl2 and another …
Number of citations: 0 search.ebscohost.com
SV Voitekhovich, A Wolf, C Guhrenz… - … A European Journal, 2016 - Wiley Online Library
… to 8, a substitution of chlorine by a thiol group can be accompanied with the dehydrohalogenation of the intermediate 5-(2-chloroethyl)-1H-tetrazole to form 5-vinyl-1H-tetrazole as a …
LS Ivashkevich, AS Lyakhov… - Zeitschrift für …, 2012 - degruyter.com
The crystal structure of the coordination compound [PdCl 2 (CH 4 N 6 ) 2 ], trans-dichloridobis(1,5-diamino-1H-tetrazole-κN 4 )palladium(II), has been determined from X-ray powder …
Number of citations: 6 www.degruyter.com
GK Belousov, AV Zuraev - Tetrahedron Letters, 2019 - Elsevier
… Experimental procedure: Solution of bromine (48.9 mmol, 1.1 eq.) in 35 mL of CHCl 3 was added dropwise to solution of 5-vinyl-1H-tetrazole (1) (44.5 mmol) in 40 mL of CHCl 3 . …
Number of citations: 3 www.sciencedirect.com
D Sinirlioglu, A Aslan, AE Muftuoglu… - Journal of Applied …, 2014 - Wiley Online Library
… The pK a value of 5-vinyl-1H-tetrazole is much lower than that of 5-vinylimidazole.22 Thus, Tri- or Tet-based polymers may exhibit different proton transport ability from imidazole-based …
Number of citations: 8 onlinelibrary.wiley.com
DN Shurpik, LI Makhmutova, KS Usachev, DR Islamov… - Nanomaterials, 2021 - mdpi.com
In this work, we have proposed a novel universal stimulus-sensitive nanosized polymer system based on decasubstituted macrocyclic structures—pillar[5]arenes and tetrazole-…
Number of citations: 8 www.mdpi.com
M Wurzenberger, D Shem‐Tov… - Nitrogen‐Rich …, 2023 - Wiley Online Library
… These researchers found that HMPT complex dispersed in amount of 10wt% in optically transparent matrix (VS2; comprised 1-methyl-5-vinyl-1H-tetrazole and methacrylic acid co-…
Number of citations: 3 onlinelibrary.wiley.com
A Mikaia - Journal of Physical and Chemical Reference Data, 2023 - aip.scitation.org
Electron ionization (EI) mass spectra of saturated carbocyclic hydrocarbons containing a single ring with three or more members are discussed followed by the examination of their …
Number of citations: 2 aip.scitation.org

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